molecular formula C48H57BrN4O13 B12384680 Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br

Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br

Cat. No.: B12384680
M. Wt: 977.9 g/mol
InChI Key: PVCRMQBJCXREDG-KNJCUFKYSA-N
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Description

Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is a synthetic compound designed to interact with glucocorticoid receptors. This compound is a steroid-linker conjugate used primarily in the synthesis of immunoconjugates linked to proteins . It has a molecular weight of 977.89 and a chemical formula of C48H57BrN4O13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br involves the conjugation of a steroid compound with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of this compound is achieved through custom synthesis services offered by specialized chemical companies. These services ensure high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of glucocorticoid receptor signaling pathways and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune disorders.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body. Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from the multiprotein complex composed of chaperone proteins. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in immune response, metabolism, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is unique due to its specific structure, which allows it to be used as a linker in the synthesis of immunoconjugates. This property makes it particularly valuable in the development of targeted therapies and biotechnological applications .

Properties

Molecular Formula

C48H57BrN4O13

Molecular Weight

977.9 g/mol

IUPAC Name

(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H57BrN4O13/c1-46-16-15-32(55)18-31(46)11-12-33-34-19-38-48(37(57)24-54,47(34,2)20-36(56)43(33)46)66-45(65-38)30-9-7-28(8-10-30)17-27-3-5-29(6-4-27)25-64-26-52-40(59)22-51-44(63)35(13-14-42(61)62)53-41(60)23-50-39(58)21-49/h3-10,15-16,18,33-36,38,43,45,54,56H,11-14,17,19-26H2,1-2H3,(H,50,58)(H,51,63)(H,52,59)(H,53,60)(H,61,62)/t33-,34-,35-,36-,38+,43+,45+,46-,47-,48+/m0/s1

InChI Key

PVCRMQBJCXREDG-KNJCUFKYSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

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